molecular formula C18H21N7O2 B2971404 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide CAS No. 1448066-57-6

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide

Cat. No. B2971404
CAS RN: 1448066-57-6
M. Wt: 367.413
InChI Key: PWTPYGKOTUORLO-UHFFFAOYSA-N
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Description

The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential anti-gastric cancer effects .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidines has been reported in several studies . A common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another study reported the synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines has been analyzed in several studies . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidines have been analyzed in several studies . A common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidines have been analyzed in several studies . Based on five descriptors selected from descriptors pool, four QSAR models were established .

Scientific Research Applications

Synthesis and Structural Characterization

The compound is part of research efforts aimed at developing new synthetic pathways and understanding the structural characteristics of heterocyclic compounds. For instance, research by Lashmanova et al. (2019) demonstrated the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, indicating a method that could potentially be applied or related to the synthesis of compounds like 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide (Lashmanova et al., 2019). Such studies contribute to the understanding of reaction mechanisms and provide insights into the synthesis of complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[4,5-d]pyrimidines has been studied in the context of their potential anti-cancer effects . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-4-25-17-15(22-23-25)16(19-10-20-17)24-8-12(9-24)18(26)21-13-7-11(2)5-6-14(13)27-3/h5-7,10,12H,4,8-9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTPYGKOTUORLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=C(C=CC(=C4)C)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide

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